molecular formula C9H8N2O2 B12893211 3-amino-4-phenyl-4H-1,2-oxazol-5-one CAS No. 2510-30-7

3-amino-4-phenyl-4H-1,2-oxazol-5-one

Cat. No.: B12893211
CAS No.: 2510-30-7
M. Wt: 176.17 g/mol
InChI Key: FNISBBXHNUXQJN-UHFFFAOYSA-N
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Description

3-Amino-4-phenylisoxazol-5(4H)-one is a heterocyclic compound that features an isoxazole ring substituted with an amino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include acidic or basic catalysts and may require heating.

Industrial Production Methods

Industrial production methods for such compounds generally involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-phenylisoxazole: Similar structure but different substitution pattern.

    4-Phenylisoxazol-5(4H)-one: Lacks the amino group.

    Isoxazole derivatives: Various compounds with different substituents on the isoxazole ring.

Uniqueness

3-Amino-4-phenylisoxazol-5(4H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other isoxazole derivatives.

Biological Activity

3-Amino-4-phenyl-4H-1,2-oxazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by its unique oxazole ring structure, which contributes to its biological properties. The molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2} with a CAS number of 2510-30-7. The compound's structural features allow it to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and protozoa. For instance, derivatives of oxazole compounds have shown promising results in inhibiting the growth of Giardia lamblia and Trichomonas vaginalis, with IC50 values indicating potent antiprotozoal activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismIC50 (µM)
3-Amino-4-(p-bromophenyl)-oxazoleT. vaginalis1.89
2-Amino-4-(p-benzoyloxyphenyl)-oxazoleG. lamblia1.17
MetronidazoleG. lambliaControl

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have suggested that it may inhibit certain oncogenic pathways by interacting with protein kinases involved in cancer progression . Predictive analyses indicate that the compound could serve as a lead for developing new anticancer agents.

Table 2: Anticancer Activity Predictions

Compound NamePredicted ActivityTarget Protein Kinase
This compoundAntiproliferativeVarious Oncogenic Kinases

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interfere with cellular signaling pathways. The mechanism involves binding to specific receptors or enzymes, thereby altering their function and leading to physiological changes in target cells.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antiprotozoal Study : A study synthesized various oxazole derivatives and evaluated their antiprotozoal activity against G. lamblia and T. vaginalis. The results indicated that several compounds exhibited significant activity at concentrations lower than 10 µM, suggesting a high potential for therapeutic use against protozoan infections .
  • Toxicity Assessment : In toxicity evaluations on Daphnia magna, oxazolone derivatives showed varying degrees of toxicity, which were influenced by structural modifications such as halogen substitutions. These findings are crucial for assessing the safety profile of these compounds in potential therapeutic applications .

Properties

CAS No.

2510-30-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-amino-4-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C9H8N2O2/c10-8-7(9(12)13-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)

InChI Key

FNISBBXHNUXQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NOC2=O)N

Origin of Product

United States

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